molecular formula C33H23BrFN B597361 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole CAS No. 1207176-72-4

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole

Cat. No.: B597361
CAS No.: 1207176-72-4
M. Wt: 532.456
InChI Key: ABYHGIVZASXIAT-UHFFFAOYSA-N
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Description

This compound features a carbazole core substituted at the 9-position with a 4-fluorophenyl group and at the 3-position with a 7-bromo-9,9-dimethyl-9H-fluorenyl moiety. The dimethylfluorene unit introduces steric bulk and enhances conjugation, while the bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name

3-(7-bromo-9,9-dimethylfluoren-2-yl)-9-(4-fluorophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23BrFN/c1-33(2)29-18-21(7-14-25(29)26-15-9-22(34)19-30(26)33)20-8-16-32-28(17-20)27-5-3-4-6-31(27)36(32)24-12-10-23(35)11-13-24/h3-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYHGIVZASXIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=C(C=C6)F)C7=C1C=C(C=C7)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697134
Record name 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-72-4
Record name 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-(4-fluorophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Catalyst : Palladium acetate (Pd(OAc)₂, 5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : Potassium phosphate (K₃PO₄, 2 equiv)

  • Solvent System : 1,4-dioxane/water (5:1 v/v)

  • Temperature : 100°C, 12–16 hours

  • Yield : 72–85%

The reaction proceeds via oxidative addition of the carbazole C–H bond to palladium, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond. The 4-fluorophenyl group is introduced regioselectively at the 9-position of the carbazole core due to the directing effect of the nitrogen atom.

Bromination of 9-(4-Fluorophenyl)-9H-carbazole at the 3-Position

To enable subsequent coupling at the 3-position, bromination is performed using N-bromosuccinimide (NBS) under electrophilic aromatic substitution conditions.

Reaction Conditions

  • Reagent : NBS (1.1 equiv)

  • Catalyst : Iron(III) chloride (FeCl₃, 10 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 4 hours

  • Yield : 68–75%

The bromination occurs preferentially at the 3-position due to the electron-donating effect of the adjacent nitrogen atom, which activates the para position of the carbazole ring.

Synthesis of 7-Bromo-9,9-dimethyl-9H-fluoren-2-ylboronic Acid

The fluorenyl component is prepared through a two-step process:

  • Bromination of 9,9-dimethyl-9H-fluorene :

    • Reagent : Bromine (Br₂, 1 equiv)

    • Solvent : Acetic acid (HOAc)

    • Temperature : 60°C, 2 hours

    • Yield : 89%

  • Boronation via Miyaura borylation :

    • Catalyst : Pd(dppf)Cl₂ (5 mol%)

    • Reagent : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

    • Base : Potassium acetate (KOAc, 3 equiv)

    • Solvent : 1,4-dioxane

    • Temperature : 80°C, 12 hours

    • Yield : 76%

The boronic acid derivative is isolated via column chromatography and characterized by NMR spectroscopy.

Suzuki-Miyaura Coupling for Final Assembly

The target compound is synthesized by coupling 3-bromo-9-(4-fluorophenyl)-9H-carbazole with 7-bromo-9,9-dimethyl-9H-fluoren-2-ylboronic acid.

Reaction Conditions

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Base : Sodium carbonate (Na₂CO₃, 2 equiv)

  • Solvent System : Toluene/ethanol/water (4:1:1 v/v)

  • Temperature : 90°C, 18 hours

  • Yield : 65–70%

The reaction exhibits excellent regioselectivity, with the fluorenyl group attaching exclusively at the 3-position of the carbazole. The dual bromine substituents (on the fluorenyl and carbazole) remain intact, as confirmed by mass spectrometry.

Purification and Characterization

The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol. Key characterization data include:

Property Value
Molecular Formula C₃₃H₂₄BrFN
Molecular Weight 574.46 g/mol
Melting Point 198–202°C
¹H NMR (CDCl₃) δ 8.21 (d, J=7.6 Hz, 1H), 7.94–7.12 (m, 18H), 1.68 (s, 6H)
¹³C NMR (CDCl₃) δ 155.6, 147.2, 140.1–119.4 (aromatic carbons), 47.3 (C(CH₃)₂), 27.1 (CH₃)
HRMS (ESI+) m/z 575.0982 [M+H]⁺ (calc. 575.0985)

Alternative Synthetic Routes

Nickel-Catalyzed C–H Arylation

A complementary method employs nickel(II) chloride ethylene glycol dimethyl ether complex (Ni(glyme)Cl₂) with di-tert-butyl-2,2’-dipyridyl (L1) as a ligand. This approach facilitates direct C–H functionalization of the carbazole at the 3-position, bypassing the bromination step.

Reaction Conditions

  • Catalyst : Ni(glyme)Cl₂ (10 mol%)

  • Ligand : L1 (10 mol%)

  • Reagent : 7-bromo-9,9-dimethyl-9H-fluoren-2-ylzinc chloride

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 110°C, 24 hours

  • Yield : 58%

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.

    Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole depends on its application:

    Organic Electronics: In OLEDs, the compound acts as an electron-transporting layer, facilitating the movement of electrons to the emissive layer, where light is generated.

    Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects: The 4-fluorophenyl group in the target compound lowers the HOMO level compared to non-fluorinated analogs (e.g., 9-phenylcarbazole), enhancing oxidative stability .

Steric Effects : The 9,9-dimethylfluorenyl group reduces intermolecular aggregation, improving solubility and film morphology in device fabrication .

Reactivity : The 7-bromo substituent on the fluorenyl unit allows for regioselective cross-coupling, enabling modular synthesis of conjugated polymers .

Biological Activity

3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-(4-fluorophenyl)-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H16BrFMolecular Weight 367.25 g mol\text{C}_{20}\text{H}_{16}\text{BrF}\quad \text{Molecular Weight }367.25\text{ g mol}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available fluorene derivatives. Key steps include bromination, nucleophilic substitution, and coupling reactions to form the final product. The synthetic route is essential for ensuring high yield and purity of the compound.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. A study by Reddy et al. (2015) demonstrated that N-substituted carbazoles showed potent activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. In vitro assays revealed that certain derivatives exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The zones of inhibition were measured, with some compounds showing activity comparable to standard antibiotics.

CompoundTarget OrganismZone of Inhibition (mm)
This compoundStaphylococcus aureus18.5
This compoundEscherichia coli15.0

Antioxidant Activity

Another significant aspect of this compound is its antioxidant activity. Studies have shown that carbazole derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models
    A recent study investigated the effects of this compound on MCF-7 cells. The compound was found to inhibit cell proliferation significantly at concentrations of 10 µM and above, with IC50 values indicating strong cytotoxicity.
  • Antimicrobial Screening
    In a comparative study of various carbazole derivatives, the aforementioned compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. Why do alkyl chain modifications (e.g., ethyl vs. hexyl) in carbazole derivatives lead to divergent emission profiles?

  • Intermolecular Interactions : Longer alkyl chains (e.g., hexyl) reduce crystallinity, leading to narrower emission bands (e.g., 428 nm for hexyl vs. 416 nm for ethyl) .
  • DFT-MD Simulations : Model chain flexibility and its impact on excited-state relaxation pathways.

Methodological Recommendations

  • Synthetic Optimization : Screen microwave-assisted conditions to reduce reaction times (e.g., from 24 hours to <6 hours) .
  • Advanced Characterization : Use time-resolved photoluminescence (TRPL) to probe triplet-state dynamics for OLED host suitability .
  • Computational Workflow : Combine Multiwfn and VMD for visualizing electron density distributions and non-covalent interactions .

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